The synthesis of SIRT1-IN-4bb involves a multi-step chemical process that utilizes palladium-catalyzed C-H activation. This approach allows for the selective modification of indole derivatives to create the desired inhibitory compound. The technical details of the synthesis include:
This method has been shown to be efficient across various indole substrates, leading to a robust synthesis pathway for producing SIRT1-IN-4bb .
The molecular structure of SIRT1-IN-4bb reveals key features that contribute to its function as an inhibitor of SIRT1. The compound's structure includes:
Data from X-ray crystallography and molecular modeling studies provide insights into how structural variations can influence the compound's efficacy and specificity towards SIRT1.
SIRT1-IN-4bb engages in several chemical reactions that are critical for its mechanism of action:
These reactions underscore the importance of SIRT1 inhibition in therapeutic contexts, particularly in oncology.
The mechanism by which SIRT1-IN-4bb exerts its effects involves several key processes:
Data supporting these mechanisms include experimental results showing increased apoptosis rates in treated cancer cell lines compared to controls.
The physical and chemical properties of SIRT1-IN-4bb are essential for understanding its behavior in biological systems:
These properties influence how well SIRT1-IN-4bb can be utilized in laboratory settings and potential therapeutic applications.
SIRT1-IN-4bb has several promising applications within scientific research and therapeutic development:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4